alpha,4-Dichloroanisole

Description

Contextualization within Halogenated Anisole (B1667542) Chemistry

Halogenated anisoles are a class of organic compounds that feature a methoxy-substituted benzene (B151609) ring bearing one or more halogen atoms. The presence of both the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in chemical transformations.

In the context of halogenated anisole chemistry, alpha,4-dichloroanisole serves as a model compound for studying the effects of benzylic halogenation on the reactivity and stability of anisole derivatives. The chlorine atom at the alpha position introduces a reactive site susceptible to nucleophilic substitution and elimination reactions. Research in this area explores how the interplay between the methoxy group and the two chlorine atoms dictates the compound's behavior in various chemical environments. mdpi.com

Role as a Metabolite and Environmental Contaminant of Interest

This compound has been identified as a metabolite and degradation product of certain widely used herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dichlorprop. nih.govnih.govnih.gov The transformation of these parent compounds in the environment, often through microbial action in soil, can lead to the formation of this compound. nih.govwisc.edu

Its presence in the environment is a concern due to the potential for persistence and bioaccumulation. As a halogenated organic compound, it is monitored in environmental studies to understand the fate and transport of pesticide residues. diva-portal.orgcopernicus.org The detection of this compound in various environmental matrices, including soil and potentially air, highlights its role as an indicator of contamination from certain agricultural chemicals. copernicus.orgcdc.gov

Significance in Advanced Organic Synthesis and Reaction Mechanism Studies

The unique structural features of this compound make it a valuable substrate and intermediate in advanced organic synthesis. The reactive α-chloro group allows for its use in the construction of more complex molecular architectures through various chemical reactions. For instance, it can participate in nucleophilic substitution reactions where the chlorine is displaced by other functional groups.

Furthermore, this compound is employed in studies aimed at elucidating reaction mechanisms. unito.it Its reactivity, or lack thereof under certain conditions, provides insights into steric and electronic effects in chemical transformations. cdnsciencepub.com For example, its unreactivity in certain Friedel-Crafts reactions, in contrast to related compounds, has been attributed to the steric hindrance caused by the methoxy group. cdnsciencepub.com The study of its reactions, such as catalytic dechlorination, contributes to the broader understanding of carbon-halogen bond activation and cleavage. researchgate.net

Relevance in Biological and Ecological Impact Assessments

Ecological Impact Assessment (EcIA) is a process used to identify, quantify, and evaluate the potential effects of a project or substance on ecosystems. eianz.orgcieem.net In the case of this compound, this would involve assessing its potential to harm non-target organisms and disrupt ecological processes. While specific toxicological data for this compound is not extensively detailed in the provided search results, its status as a metabolite of priority pollutants underscores its relevance in comprehensive environmental risk assessments. mdpi.comthermofisher.comnih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 21151-56-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₆Cl₂O | sigmaaldrich.com |

| Molecular Weight | 177.03 g/mol | sigmaaldrich.com |

| IUPAC Name | 1-(chloromethyl)-4-chlorobenzene | - |

| Synonyms | p-Chlorobenzyl chloride, α,4-Dichlorotoluene | - |

| InChI | 1S/C7H6Cl2O/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 | sigmaaldrich.com |

| InChIKey | PJLGIZXAYTZSIZ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | ClCOc1ccc(Cl)cc1 | sigmaaldrich.com |

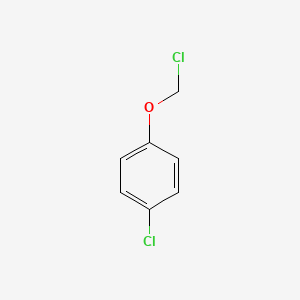

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLGIZXAYTZSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175394 | |

| Record name | alpha,4-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21151-56-4 | |

| Record name | 1-Chloro-4-(chloromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21151-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,4-Dichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021151564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,4-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Alpha,4 Dichloroanisole

Advanced Synthetic Routes to Dichloroanisole Isomers

The preparation of alpha,4-dichloroanisole primarily involves the selective chlorination of anisole (B1667542) derivatives. Advanced synthetic strategies focus on controlling the regioselectivity of the chlorination to favor the desired isomer and on transformations of precursors that already possess the required substitution pattern.

Specific Chlorination Strategies for Anisole Derivatives

The direct chlorination of 4-chloroanisole (B146269) on the side chain is a primary route to this compound. This transformation is typically achieved through free-radical halogenation, where a chlorine atom is introduced onto the methyl group.

Various chlorinating agents can be employed for this purpose, each with its own set of reaction conditions and selectivities. Common reagents include:

Chlorine Gas (Cl₂): Often used in conjunction with a radical initiator such as UV light or heat. The reaction proceeds via a free-radical chain mechanism. wikipedia.orglscollege.ac.in

N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent compared to chlorine gas. It is often used with a radical initiator or under photochemical conditions to achieve side-chain chlorination. mdpi.comsemanticscholar.orgeurekaselect.com

Sulfuryl Chloride (SO₂Cl₂): Can also be used for the chlorination of the side chain of aromatic compounds, typically in the presence of a radical initiator. google.comresearchgate.netresearchgate.net

The choice of solvent can also influence the outcome of the reaction. While carbon tetrachloride was historically used, safety and environmental concerns have led to the exploration of alternative solvents. google.com

| Chlorinating Agent | Initiator/Conditions | Key Features |

|---|---|---|

| Chlorine Gas (Cl₂) | UV light, Heat | Highly reactive, can lead to multiple chlorinations. wikipedia.orglscollege.ac.in |

| N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), Photochemical | Milder and more selective for monochlorination. mdpi.com |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (e.g., benzoyl peroxide) | Effective for side-chain chlorination. google.com |

Dehalogenation Precursor Transformations

An alternative approach to synthesizing this compound involves the selective dehalogenation of a more highly chlorinated precursor. For instance, a compound such as 2,4-dichloro-1-(chloromethyl)benzene could theoretically be a precursor, although this specific transformation to this compound is not extensively documented. Reductive dehalogenation reactions can be achieved using various reagents, including catalytic hydrogenation or metal-based reducing agents. nih.gov This strategy's viability depends on the availability of the polychlorinated starting material and the ability to selectively remove a chlorine atom from the aromatic ring without affecting the chloromethyl group.

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of the reactions that lead to this compound is crucial for optimizing reaction conditions and controlling product distribution. Both electrophilic aromatic substitution and radical pathways play a role in the synthesis of dichloroanisole isomers.

Electrophilic Aromatic Substitution Mechanisms

While the primary route to this compound involves side-chain chlorination, the synthesis of its precursor, 4-chloroanisole, and other isomeric dichloroanisoles proceeds through electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) of anisole is a powerful activating and ortho,para-directing group. This means that during electrophilic chlorination of anisole, the chlorine electrophile will preferentially add to the positions ortho (2 and 6) and para (4) to the methoxy group. The formation of 4-chloroanisole is a result of this directing effect.

Radical Pathways in Synthesis

The synthesis of this compound from 4-chloroanisole proceeds through a free-radical chain mechanism. wikipedia.orglscollege.ac.in This process can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the chlorinating agent (e.g., Cl₂) to form two chlorine radicals (Cl•). This is typically induced by UV light or heat. savemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-chloroanisole, forming a benzylic radical and hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another molecule of the chlorinating agent to form this compound and a new chlorine radical, which can continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals.

The selectivity for side-chain chlorination over further aromatic ring chlorination is favored under conditions that promote radical formation (UV light, high temperature) and in the absence of Lewis acid catalysts, which would promote electrophilic aromatic substitution.

Derivatization and Functionalization Strategies

The presence of a reactive benzylic chloride group in this compound opens up a wide range of possibilities for its derivatization and functionalization. This allows for the introduction of various functional groups, making it a valuable intermediate in organic synthesis.

Key functionalization strategies include:

Nucleophilic Substitution Reactions: The chlorine atom of the chloromethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the synthesis of a diverse array of derivatives. google.comgoogle.comyonedalabs.comresearchgate.netsmolecule.com

Alkoxides: Reaction with alkoxides (RO⁻) leads to the formation of ethers.

Cyanide: Reaction with cyanide salts (e.g., NaCN, KCN) yields the corresponding nitrile.

Azide (B81097): Reaction with azide salts (e.g., NaN₃) produces an azide, which can be further reduced to an amine.

Carboxylates: Reaction with carboxylate salts (RCOO⁻) forms esters.

Organometallic Reactions:

Grignard Reagent Formation: The formation of a Grignard reagent from this compound by reaction with magnesium metal is challenging due to the potential for side reactions. The presence of the ether linkage and the aromatic chlorine can complicate the reaction. utexas.eduwikipedia.orgleah4sci.commasterorganicchemistry.combyjus.com However, under carefully controlled conditions, the formation of the corresponding Grignard reagent could provide a powerful nucleophile for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic chlorine atom in this compound can potentially participate in palladium-catalyzed cross-coupling reactions such as the Suzuki yonedalabs.comyoutube.comwikipedia.orgresearchgate.net and Sonogashira wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the connection of the anisole ring to other organic fragments. The reactivity of the aryl chloride is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. researchgate.netresearchgate.net

Ether Cleavage: The methyl ether group can be cleaved under strong acidic conditions (e.g., HBr, HI) to yield the corresponding phenol. recercat.cat This provides a route to 4-chloro-alpha-chlorotoluene derivatives.

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Nucleophilic Substitution | Alkoxides, Cyanide, Azide, Carboxylates | Ethers, Nitriles, Azides, Esters |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Biaryls |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Aryl-alkynes |

| Ether Cleavage | Strong acid (e.g., HBr) | Phenols |

Advanced Ethers and Related Compounds

The synthesis and application of α,4-dichloroanisole are often linked to its utility as a building block for more complex ether-containing molecules. While direct syntheses of α,4-dichloroanisole are based on established etherification protocols, its primary significance in recent research lies in its incorporation into larger structures, particularly in the synthesis of natural products.

A notable example is its use in the total synthesis of (+)-Schweinfurthin A, a natural product with potential therapeutic applications. nih.gov In this context, α,4-dichloroanisole serves as the source for a 4-chlorophenoxymethyl group. This group is installed on a precursor molecule, 4-geranylresorcinol, to form an advanced ether intermediate. nih.gov This intermediate then undergoes a cascade cyclization reaction, a sophisticated process that forms multiple rings in a single step.

The cascade cyclization is typically initiated by a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds through a series of intramolecular ring-closures, ultimately terminated by an electrophilic aromatic substitution. The nature of the ether substituent on the phenolic oxygen plays a critical role in directing the outcome of this complex transformation. Researchers have explored various alkoxymethyl and other ether groups to understand their influence on the reaction's efficiency and regioselectivity.

The table below summarizes the outcomes of cascade cyclizations with various phenolic ether groups, as explored during the synthetic studies toward (+)-Schweinfurthin A. nih.gov This data highlights the unique reactivity imparted by the substituent derived from α,4-dichloroanisole.

| Entry | Starting Ether Moiety | Product(s) | Yield | Notes |

|---|---|---|---|---|

| 1 | MOM (methoxymethyl) | 28a | Comparable to other alkoxymethyl groups | Favored formation of the 'a'-type product. |

| 2 | BOM (benzyloxymethyl) | 29a | Comparable to MOM | Favored formation of the 'a'-type product. |

| 3 | SEM (2-(trimethylsilyl)ethoxymethyl) | 30a | Comparable to MOM | Favored formation of the 'a'-type product. |

| 4 | MEM (2-methoxyethoxymethyl) | 31a | Comparable to MOM | Favored formation of the 'a'-type product. |

| 5 | POM (pivaloyloxymethyl) | 32c | - | Resistant to full cascade; formed a bridged ether. |

| 6 | 4-chlorophenoxymethyl (from α,4-dichloroanisole) | 33b | - | Uniquely formed the 'b'-type product exclusively. |

Stereochemical Considerations in Synthesis

The molecule α,4-dichloroanisole itself is achiral and possesses no stereocenters. Therefore, stereochemical considerations are not relevant to its own synthesis. However, when α,4-dichloroanisole is used as a reagent in the synthesis of a chiral molecule, its structural features can profoundly influence the stereochemical outcome of the reaction. This is an example of substrate stereochemical control, where the existing structure of a reactant dictates the configuration of newly formed stereocenters. youtube.com

The synthesis of (+)-Schweinfurthin A provides a compelling case study. nih.gov The cascade cyclization of the precursor bearing the 4-chlorophenoxymethyl group (derived from α,4-dichloroanisole) is highly diastereoselective. In this specific reaction, the cyclization provided compound 33b as the sole major product, with none of the alternative diastereomer, 33a , being isolated. nih.gov

This outcome is unique when compared to other ether substituents investigated, which predominantly favored the formation of 'a'-type or 'c'-type products. The specific electronic and steric properties of the 4-chlorophenoxymethyl group guide the folding of the polyene precursor during the cyclization, leading to a transition state that exclusively favors the formation of one diastereomer. This high level of stereochemical control is crucial for the efficient synthesis of a single, biologically active stereoisomer of the target natural product.

The table below details the stereochemical outcomes observed, emphasizing the distinct directing effect of the group derived from α,4-dichloroanisole compared to other ether groups in the same reaction manifold.

| Substrate Ether Group | Observed Product Type | Diastereoselectivity |

|---|---|---|

| MOM (methoxymethyl) | a-type (28a) | Obtained as a single diastereoisomer. |

| BOM (benzyloxymethyl) | a-type (29a) | Obtained as a single diastereoisomer. |

| SEM (2-(trimethylsilyl)ethoxymethyl) | a-type (30a) | Obtained as a single diastereoisomer. |

| MEM (2-methoxyethoxymethyl) | a-type (31a) | Obtained as a single diastereoisomer. |

| 4-chlorophenoxymethyl | b-type (33b) | Exclusive formation of a single diastereoisomer; no a-type product observed. |

This demonstrates that while α,4-dichloroanisole is a simple achiral molecule, its incorporation into a complex synthetic intermediate can be a powerful tool for controlling stereochemistry in subsequent transformations.

Environmental Transformation and Degradation Dynamics of Alpha,4 Dichloroanisole

Microbial Degradation Pathways and Biotransformation Mechanisms

The biodegradation of chlorinated aromatic compounds is a key process in their removal from the environment. Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. researchgate.net

Fungal and Bacterial Metabolism of Chlorinated Aromatics

A wide array of fungi and bacteria are capable of metabolizing chlorinated aromatic compounds. White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a broad range of recalcitrant organic pollutants, including chlorinated phenols. semanticscholar.orgmdpi.com These fungi secrete extracellular enzymes that can initiate the breakdown of these complex molecules. semanticscholar.org Similarly, various bacterial genera, including Pseudomonas, Sphingomonas, and Arthrobacter, have been identified as key players in the degradation of chlorinated aromatic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which can be a precursor to related chlorinated anisoles. tandfonline.commdpi.com The ability of these microorganisms to degrade such compounds is often linked to the presence of specific catabolic genes, which can be located on plasmids or the chromosome. tandfonline.com

The metabolism of chlorinated aromatics by microorganisms often begins with an initial attack on the aromatic ring or the substituent groups. In the case of compounds similar to alpha,4-dichloroanisole, such as 2,4-dichloroanisole (B165449), microbial activity can lead to the formation of corresponding chlorophenols through O-demethylation. For instance, some bacteria can convert 2,4-dichloroanisole to 2,4-dichlorophenol (B122985). researchgate.net This initial transformation is a crucial step that often makes the molecule more amenable to further degradation.

Enzymatic Dechlorination and Aromatic Ring Cleavage (e.g., dioxygenase activity)

The breakdown of chlorinated aromatic compounds by microorganisms is mediated by a variety of enzymes. A critical step in this process is often dechlorination, the removal of chlorine atoms from the aromatic ring, which reduces the toxicity of the compound. This can be achieved through different enzymatic mechanisms, including hydrolytic, reductive, and oxidative dehalogenation.

Following or preceding dechlorination, the aromatic ring is typically cleaved. This is a key step in the mineralization of the compound, converting the cyclic structure into aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle. researchgate.net Dioxygenase enzymes play a pivotal role in this process. d-nb.info These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or other dihydroxylated intermediates. mdpi.comd-nb.info For example, in the degradation of 2,4-D, a related chlorinated aromatic, a dioxygenase catalyzes the initial cleavage of the ether bond to form 2,4-dichlorophenol, which is then hydroxylated to a dichlorocatechol. mdpi.comresearchgate.net This dichlorocatechol subsequently undergoes ring cleavage by another dioxygenase. mdpi.comresearchgate.net

The general mechanism for the aerobic degradation of many chlorinated aromatic compounds involves the following key enzymatic steps:

Initial attack: This can involve hydroxylation, demethylation, or cleavage of a side chain, often catalyzed by monooxygenases or dioxygenases.

Formation of a dihydroxylated intermediate: This is typically a catechol or a substituted catechol.

Aromatic ring cleavage: The dihydroxylated intermediate is then cleaved by a dioxygenase, either through an ortho or meta cleavage pathway. mdpi.com

Further metabolism: The resulting aliphatic products are further metabolized to central cellular intermediates.

Identification of Microbial Degradation Intermediates

The identification of metabolic intermediates is crucial for elucidating the degradation pathways of a compound. For chlorinated anisoles, a primary intermediate is often the corresponding chlorophenol. For example, in the biotransformation of 2,4-dichloroanisole by certain bacteria, 2,4-dichlorophenol is a known intermediate. researchgate.net

Further degradation of the resulting chlorophenol can lead to a variety of other intermediates. For instance, the degradation of 2,4-dichlorophenol by fungi has been shown to produce intermediates such as 2-chloro-1,4-hydroquinone and 2-chloro-1,4-dimethoxybenzene. mdpi.com In some cases, complete dechlorination can occur, leading to compounds like 1,2,4,5-tetrahydroxybenzene. mdpi.com The specific intermediates formed can depend on the microbial species and the environmental conditions.

The table below summarizes potential intermediates in the degradation of this compound, based on the degradation pathways of structurally similar compounds.

| Potential Intermediate | Precursor Compound (Example) | Metabolic Process |

| 4-chlorophenol (B41353) | This compound | O-demethylation |

| 4-chlorocatechol | 4-chlorophenol | Hydroxylation |

| Chloro-muconic acid | 4-chlorocatechol | Ring Cleavage |

Photolytic and Chemical Degradation Mechanisms in Aquatic Environments

In addition to microbial degradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound in aquatic environments.

Photoreactivity and Quantum Yield Studies

Photodegradation is a significant abiotic transformation pathway for many organic pollutants in sunlit surface waters. nih.gov This process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by photosensitizers present in the water, such as dissolved organic matter (DOM). nih.govmdpi.com

Specific studies on the photoreactivity and quantum yield of this compound are not widely available. However, research on related chlorinated aromatic compounds provides insights into its likely behavior. The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of specific events (e.g., molecules degraded) per photon absorbed. wikipedia.org The photoreactivity of a compound is influenced by its chemical structure, the wavelength of light, and the presence of other substances in the water. nih.gov For many pesticides, direct photolysis involves reactions such as bond scission, cyclization, and rearrangement. nih.gov

The presence of dissolved organic matter (DOM) in natural waters can have a dual role in the photodegradation of pollutants, acting as both a photosensitizer and a light screen. mdpi.comnih.gov As a sensitizer, DOM can absorb light and produce reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then degrade the pollutant. nih.govnih.gov

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis is another important abiotic degradation process for certain organic compounds in water. It involves the reaction of the compound with water, leading to the cleavage of chemical bonds. escholarship.org The rate of hydrolysis is dependent on factors such as pH, temperature, and the chemical structure of the compound. For anisole (B1667542) compounds, hydrolysis can lead to the formation of the corresponding phenol. In the case of this compound, hydrolysis would likely result in the formation of 4-chlorophenol and formaldehyde.

While specific hydrolysis rate data for this compound is limited, studies on similar compounds indicate that this can be a relevant transformation pathway. For example, the hydrolysis of dichlorobenzenes to produce dichlorophenols is a known industrial process, though it often requires high temperatures and pressures or the presence of catalysts. google.com Under typical environmental conditions, the rate of hydrolysis for a stable ether linkage like that in an anisole may be slow.

Other abiotic processes that could potentially contribute to the transformation of this compound include oxidation by various reactive species present in the water.

The table below provides a summary of the likely abiotic degradation processes for this compound.

| Degradation Process | Description | Potential Products |

| Direct Photolysis | Degradation by direct absorption of sunlight. | Cleavage products, dechlorinated species |

| Indirect Photolysis | Degradation by reactive species generated by photosensitizers (e.g., DOM). | Oxidized and hydroxylated products |

| Hydrolysis | Reaction with water leading to bond cleavage. | 4-chlorophenol, formaldehyde |

Formation of Photoproducts and Their Subsequent Fate

The photochemical degradation of chloroanisoles, including α,4-dichloroanisole, in the environment is a significant transformation pathway. Under the influence of ultraviolet (UV) radiation, particularly in aqueous environments, these compounds can undergo dechlorination. The primary photolytic reaction for chloroaromatic compounds involves the cleavage of the carbon-chlorine bond. For α,4-dichloroanisole, this would result in the formation of various photoproducts.

Research on related chloroanisoles indicates that direct photolysis in water can lead to the formation of corresponding chlorophenols. For instance, the irradiation of dichloroanisole isomers has been shown to yield dichlorophenols and methoxyphenols. The process typically involves the homolytic cleavage of the C-Cl bond, producing a phenyl radical and a chlorine radical. The phenyl radical can then abstract a hydrogen atom from the solvent (water) to form a phenol.

Subsequent reactions of these primary photoproducts can lead to a cascade of further degradation. The chlorophenols formed are themselves susceptible to further photodecomposition, which can result in the formation of dihydroxybenzenes and, through ring cleavage, smaller aliphatic acids and eventually carbon dioxide. The fate of these intermediate photoproducts is dependent on the environmental conditions, such as the presence of oxygen and other reactive species.

The table below outlines the potential photoproducts formed from the degradation of α,4-dichloroanisole based on studies of related compounds.

| Parent Compound | Potential Photoproducts | Subsequent Fate |

| α,4-Dichloroanisole | 4-chlorophenol, Dichlorophenols, Methoxyphenols | Further photodecomposition, potential for formation of dihydroxybenzenes and subsequent mineralization to smaller organic acids and CO2. |

Environmental Fate Modeling and Persistence Assessment

The environmental fate and persistence of α,4-dichloroanisole are governed by a combination of its physicochemical properties and the characteristics of the receiving environmental compartments. Modeling these processes is crucial for assessing its potential long-term impact.

Volatilization and Atmospheric Transport Considerations

Volatilization from water bodies and moist soil surfaces can be a significant dissipation pathway for α,4-dichloroanisole. This process is governed by the compound's Henry's Law constant, which relates its concentration in the aqueous phase to its partial pressure in the gas phase. While specific data for α,4-dichloroanisole is scarce, the Henry's Law constants for other dichloroanisoles suggest a moderate potential for volatilization.

Once in the atmosphere, the fate of α,4-dichloroanisole is determined by atmospheric transport and degradation processes. It can be transported over long distances, depending on wind patterns and atmospheric conditions. In the troposphere, it is expected to undergo degradation primarily through reactions with hydroxyl radicals (•OH). The rate of this reaction will determine its atmospheric lifetime.

Given its semi-volatile nature, α,4-dichloroanisole can also be subject to atmospheric deposition, either through wet deposition (in rain or snow) or dry deposition (as particles). This can lead to its re-entry into terrestrial and aquatic ecosystems far from its original source.

Persistence and Dissipation Rates in Environmental Compartments

In soil, the dissipation of chloroanisoles is influenced by a combination of biotic and abiotic processes, including microbial degradation, volatilization, and leaching. The persistence is generally higher in soils with high organic matter content due to strong adsorption, which can reduce bioavailability for microbial degradation and loss through volatilization.

In aquatic systems, photodegradation, volatilization, and microbial degradation contribute to its dissipation. The relative importance of these processes depends on factors such as water depth, turbidity, and the presence of microbial populations capable of degrading chloroanisoles.

The table below provides estimated dissipation half-lives for dichloroanisoles in different environmental compartments based on available literature for related compounds.

| Environmental Compartment | Estimated DT50 (days) | Primary Dissipation Pathways |

| Soil | 30 - 150 | Microbial degradation, Volatilization |

| Water | 10 - 60 | Photodegradation, Volatilization |

| Sediment | > 150 | Microbial degradation (slow) |

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data concerning the biological and ecochemical interactions of the chemical compound this compound. Specifically, no detailed studies were found that would permit a thorough and scientifically accurate discussion of its effects on plant growth, its antimicrobial potency, or the other specific subsections requested.

Therefore, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and strict focus on the specified compound.

Biological Activities and Ecochemical Interactions of Alpha,4 Dichloroanisole

Ecological Impact and Bioaccumulation Potential

Assessment in Environmental Biota

Comprehensive assessments of alpha,4-Dichloroanisole in various environmental biota, such as fish, invertebrates, and other wildlife, are not documented in existing research. Consequently, data tables illustrating its concentration in different species and tissues cannot be compiled. The absence of such monitoring data prevents a thorough evaluation of its prevalence and distribution in natural ecosystems.

Trophic Transfer and Biomagnification Studies

Similarly, there is a notable gap in the scientific literature regarding the trophic transfer and biomagnification of this compound. Studies that would track the movement and concentration of this compound through the food chain, from lower to higher trophic levels, have not been published. As a result, its potential to biomagnify, posing a greater risk to predators at the top of the food web, remains unquantified. Without empirical data from such studies, it is impossible to create data tables or provide detailed research findings on this aspect of its ecological impact.

Advanced Analytical Methodologies for Alpha,4 Dichloroanisole

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating alpha,4-Dichloroanisole from other compounds in a mixture. This separation is a critical prerequisite for accurate detection and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. sums.ac.irresearchgate.net Its high sensitivity makes it particularly suitable for trace analysis. researchgate.netnist.gov The process involves injecting the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. sums.ac.ir

For the analysis of chlorinated aromatic compounds such as this compound, a non-polar capillary column, like a DB-5ms, is often employed. The operating conditions are optimized to achieve good resolution and peak shape. lcms.cz

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| GC System | Agilent 8890 GC or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless (1 µL) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS System | Agilent 7250 Q-TOF or similar quadrupole/time-of-flight MS |

| Transfer Line Temp. | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table presents typical starting parameters; method optimization is required for specific applications. sums.ac.irlcms.cz

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly for samples that are not suitable for GC due to thermal instability or low volatility. bas.bg HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. lcms.czresearchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for aromatic compounds. scielo.org.mx

Detection in LC systems can be achieved using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), which provide information based on the compound's UV-Vis absorption or fluorescence properties, respectively. wur.nl For higher sensitivity and selectivity, LC can be coupled with tandem mass spectrometry (LC-MS/MS). lcms.czmdpi-res.com

Table 2: Typical HPLC-DAD Parameters for this compound Analysis

| Parameter | Value/Condition |

| LC System | Shimadzu, Agilent, or similar HPLC/UHPLC system |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection λ | Monitored at ~225 nm and ~275 nm |

These parameters are illustrative and require optimization for specific sample matrices and analytical goals. wur.nlsielc.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. researchgate.netslideshare.netrsc.org It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. york.ac.uk For this compound, ¹H NMR provides information on the number, connectivity, and environment of the protons, while ¹³C NMR provides similar information for the carbon atoms. amazonaws.combeilstein-journals.orgrsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further establish the complete bonding framework of the molecule. core.ac.uk

The expected chemical shifts for this compound can be predicted based on the electronic effects of the substituents (chloro and methoxy (B1213986) groups) on the aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -OCH₂Cl | ~5.7 | ~70 |

| C1 (-O-) | - | ~158 |

| C2/C6 | ~6.9 (d) | ~116 |

| C3/C5 | ~7.3 (d) | ~130 |

| C4 (-Cl) | - | ~128 |

Predicted values are estimates. Actual experimental values may vary. 'd' denotes a doublet splitting pattern.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands would include C-O stretching for the ether linkage, C-Cl stretching, aromatic C=C stretching, and C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. msu.eduuobabylon.edu.iqyoutube.com Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region, typically between 200 and 400 nm. davuniversity.org The position and intensity of these absorptions are influenced by the substituents on the aromatic ring. bspublications.net For this compound, one would expect primary and secondary absorption bands characteristic of a substituted benzene (B151609) ring.

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of this compound in environmental (e.g., water, soil) and biological (e.g., plasma, tissue) samples presents a significant challenge due to the complexity of the sample matrix. env.go.jpnih.gov Effective sample preparation is crucial to isolate the target analyte, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. epa.gov Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and homogenization for solid samples. env.go.jpnih.gov

Matrix effects are a major concern in trace analysis, especially when using techniques like LC-MS and GC-MS. nih.govchromatographyonline.comresearchgate.net These effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. researchgate.netnih.gov This can result in inaccurate quantification. nih.gov

Strategies to mitigate matrix effects include:

Thorough Sample Cleanup: Employing more selective SPE sorbents or multi-step cleanup procedures to remove interfering compounds. sigmaaldrich.com

Dilution: Diluting the sample extract can minimize the concentration of matrix components, though this may compromise detection limits. chromatographyonline.comcabidigitallibrary.org

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for the effect. nih.govnih.gov

Use of Internal Standards: Adding a stable isotope-labeled version of the analyte to the sample before extraction can effectively correct for both extraction losses and matrix-induced signal variations. nih.gov

The choice of sample preparation and matrix effect mitigation strategy depends heavily on the specific matrix, the required detection limits, and the analytical technique being used. nucfilm.chortec-online.com

Extraction and Enrichment Techniques

The accurate quantification of this compound, often present at trace levels in complex matrices, necessitates effective extraction and enrichment steps prior to instrumental analysis. These preparatory techniques are designed to isolate the analyte from interfering substances and concentrate it to a level amenable to detection. The choice of method depends on the sample matrix (e.g., water, wine, cork, soil), the analyte's physicochemical properties, and the desired sensitivity. chromatographyonline.com Key techniques include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Solid-Phase Microextraction (SPME) is a solvent-free, versatile technique that combines extraction and preconcentration into a single step. nih.govyoutube.com In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. youtube.com Headspace SPME (HS-SPME) is particularly common for volatile compounds like chloroanisoles in solid or liquid samples. mdpi.com The analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber. youtube.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis. eurofins.com The efficiency of the extraction is influenced by factors such as fiber coating, extraction time and temperature, sample agitation, and the addition of salt to the sample matrix to enhance analyte volatility. nih.govnih.gov For instance, an optimized HS-SPME method for related chloroanisoles in cork involved a polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) fiber, an extraction time of 75 minutes at 85°C, and the addition of water to the sample. nih.gov

Stir Bar Sorptive Extraction (SBSE) is another sensitive, solvent-less technique that functions on similar principles to SPME but with a larger volume of extraction phase. SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is introduced into a liquid sample and stirred for a defined period, allowing for the partitioning of analytes into the PDMS coating. Following extraction, the bar is removed, dried, and thermally desorbed in a GC system. SBSE has been successfully applied in a comprehensive methodology for determining chloroanisoles and their precursor chlorophenols in cork material. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration from liquid matrices. sigmaaldrich.comyoutube.com The process involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). youtube.com Based on the analyte's properties, a suitable sorbent is chosen to retain the compound of interest while allowing interfering components to pass through. After loading the sample, the cartridge is washed to remove residual interferences, and then the target analyte is eluted with a small volume of an appropriate solvent. youtube.com This technique is effective for concentrating analytes from large sample volumes, such as water, and has been used for the analysis of various off-flavor compounds. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. chromatographyonline.comwikipedia.org The sample is mixed with the extraction solvent, and the target analyte partitions into the solvent in which it is more soluble. wikipedia.org After allowing the phases to separate, the solvent layer containing the analyte (the extract) is collected for analysis. libretexts.org While effective, LLE can be labor-intensive and require significant volumes of organic solvents. wikipedia.org

The following table compares various extraction techniques applicable to the analysis of chloroanisoles.

| Technique | Principle | Common Matrix | Typical Recovery* | Advantages | Disadvantages |

| HS-SPME | Adsorption of volatile analytes from headspace onto a coated fiber. nih.gov | Wine, Cork, Water mdpi.comnih.govnih.gov | 90-105% thermofisher.cn | Solvent-free, simple, automatable, sensitive. nih.govgcms.cz | Fiber fragility, limited sample volume, matrix effects. gcms.cz |

| SBSE | Partitioning of analytes from a liquid sample into a PDMS-coated stir bar. nih.gov | Cork, Aqueous solutions nih.govnih.gov | 51-81% nih.gov | High sensitivity, solvent-less, larger extraction phase volume. nih.gov | Longer extraction times, thermal desorption required. |

| SPE | Retention of analyte on a solid sorbent from a liquid sample, followed by elution. youtube.com | Water, Wine researchgate.netnih.gov | >98% researchgate.net | High concentration factors, effective cleanup, versatile sorbents. sigmaaldrich.com | Requires solvents, can be multi-step, potential for sorbent clogging. nih.gov |

| LLE | Partitioning of analyte between two immiscible liquid phases based on solubility. wikipedia.org | Aqueous solutions wikipedia.orgyoutube.com | Analyte dependent | Simple equipment, applicable to a wide range of compounds. | Requires large solvent volumes, can form emulsions, labor-intensive. chromatographyonline.com |

*Recovery data is often for a class of compounds (e.g., haloanisoles) or specific isomers like 2,4-dichloroanisole (B165449), as data exclusively for this compound is limited.

Quality Assurance and Quality Control in Analysis

To ensure the reliability, accuracy, and reproducibility of analytical data for this compound, rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential. These measures are integrated into the entire analytical workflow, from sample collection to final data reporting.

Method Blanks: A method blank, which is a sample matrix free of the analyte (e.g., ultrapure water), is processed through the entire analytical procedure in the same manner as the actual samples. The analysis of method blanks is crucial for monitoring potential contamination from reagents, glassware, or the instrument itself. gcms.cz Low levels of haloanisoles can be ubiquitous in a laboratory environment, making blank analysis critical to prevent false-positive results. gcms.cz

Spike Recoveries (Matrix Spikes): To assess the performance and potential matrix effects of an analytical method, a known quantity of the analyte is added (spiked) into a real sample, which is then analyzed. The percentage of the spiked amount that is detected (% recovery) is calculated. This helps to validate the efficiency of the extraction and detection process within a specific, often complex, sample matrix like wine. thermofisher.cn For example, in the analysis of haloanisoles in wine, spike recoveries are often evaluated at multiple concentration levels to ensure accuracy across a range of potential contamination. thermofisher.cn Calculated recoveries for haloanisoles in wine have been reported to be between 90% and 105%. thermofisher.cn

Internal Standards: To correct for variations in extraction efficiency and instrument response, an internal standard is often used. The ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the samples. Isotopically labeled standards, such as deuterated haloanisoles, are frequently employed for this purpose in mass spectrometry-based methods. nih.gov These standards are added to every sample, blank, and calibration standard at a known concentration, and the analyte's response is measured relative to the internal standard's response, improving quantitative accuracy. gcms.cz

Calibration and Linearity: Instrument calibration is performed by analyzing a series of standard solutions with known concentrations of this compound to generate a calibration curve. The linearity of this curve, often assessed by the coefficient of determination (R²), demonstrates the concentration range over which the instrument response is proportional to the analyte concentration. For trace analysis of haloanisoles, R² values of ≥ 0.997 are typically considered adequate. thermofisher.cn

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These values are statistically determined from the analysis of low-concentration standards or spiked samples. For potent off-flavor compounds like chloroanisoles, methods must achieve LOQs in the low nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) range. gcms.cznih.gov

The following table summarizes key QA/QC parameters for the analysis of chloroanisoles.

| QA/QC Parameter | Purpose | Typical Acceptance Criteria/Finding |

| Method Blank | To monitor for systemic and environmental contamination. gcms.cz | Analyte should not be detected above the method detection limit. |

| Matrix Spike Recovery | To evaluate method performance and matrix interference. thermofisher.cn | Typically 80-120%. Recoveries of 90-105% have been reported for haloanisoles in wine. thermofisher.cn |

| Internal Standard | To correct for variability in sample preparation and instrument response. gcms.cznih.gov | Consistent response across all samples; used for quantification. |

| Calibration Linearity (R²) | To ensure a proportional response across a concentration range. thermofisher.cn | R² ≥ 0.995; values of ≥ 0.997 are common in validated methods. thermofisher.cn |

| Method Repeatability | To assess the precision of the method under the same conditions. | Relative Standard Deviation (RSD) typically <15-20%. |

| Limit of Quantification (LOQ) | To define the lowest concentration that can be reliably measured. | Method dependent; often in the sub-ng/L to low ng/L range for haloanisoles in liquids. gcms.cznih.gov |

Emerging Analytical Approaches for Targeted and Non-Targeted Screening

Modern analytical chemistry has seen the development of highly sensitive and selective techniques that are well-suited for both the targeted quantification and broad, non-targeted screening of contaminants like this compound. These approaches primarily leverage advanced mass spectrometry.

Targeted Screening: Targeted analysis focuses on the detection and quantification of specific, predetermined compounds. eurofins.com For haloanisoles, the predominant technique is Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , often using a triple quadrupole (QqQ) mass analyzer. gcms.czetslabs.com This approach offers exceptional sensitivity and selectivity. youtube.com In GC-MS/MS, a specific precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored by the third quadrupole. youtube.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces chemical noise from the sample matrix, allowing for extremely low limits of quantification, often in the sub-ng/L range. thermofisher.cngcms.czshimadzu.com This high sensitivity is critical for chloroanisoles, which can be impactful at very low concentrations. gcms.cz

Another powerful targeted approach is Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (ToF-MS). nih.gov GC×GC provides greatly enhanced chromatographic resolution by subjecting the effluent from a primary GC column to a second, different column for further separation. This results in a highly detailed two-dimensional chromatogram, which is effective for separating co-eluting compounds in complex samples. When paired with high-speed ToF-MS, it provides full spectral information for improved compound identification. nih.gov

Non-Targeted Screening (NTS): In contrast to targeted methods, NTS aims to identify a wide range of chemicals present in a sample without pre-selecting analytes. wiley.com This is particularly useful for identifying unknown contaminants or transformation products in environmental samples. wiley.comnih.gov The core technology for NTS is High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap analyzers, typically coupled with Liquid Chromatography (LC-HRMS). researchgate.netnih.gov HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. researchgate.net The identification of compounds in an NTS workflow involves comparing the accurate mass and fragmentation spectra (MS/MS) against large spectral libraries and databases. nih.govbohrium.com While LC is common, GC-HRMS is also used, especially for volatile and semi-volatile compounds like chloroanisoles. nih.gov NTS provides a more holistic view of sample composition but generally has higher detection limits and is less quantitative than targeted MS/MS methods. nih.gov

The table below compares targeted and non-targeted screening approaches.

| Feature | Targeted Screening (e.g., GC-MS/MS) | Non-Targeted Screening (e.g., LC-HRMS) |

| Primary Goal | Quantify specific, known compounds. eurofins.com | Identify all detectable compounds in a sample. wiley.com |

| Instrumentation | Triple Quadrupole (QqQ) MS, Ion Trap MS. nih.govgcms.cz | High-Resolution MS (Orbitrap, TOF). researchgate.netnih.gov |

| Selectivity | Very High (based on precursor/product ion transitions). youtube.com | Moderate to High (based on accurate mass). |

| Sensitivity | Very High (sub-ng/L LOQs are common). thermofisher.cngcms.cz | Moderate (generally higher LOQs than MS/MS). nih.gov |

| Scope | Narrow (limited to pre-defined analyte list). | Broad (can detect thousands of features). bohrium.com |

| Data Analysis | Straightforward quantification against calibration standards. | Complex; requires sophisticated software, spectral libraries, and expert interpretation. nih.govnih.gov |

| Application | Routine monitoring, quality control, regulatory compliance. gcms.cz | Contaminant discovery, environmental forensics, metabolite identification. wiley.com |

Computational and Theoretical Studies on Alpha,4 Dichloroanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

Molecular Orbital Analysis and Electrostatic Potentials

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity.

HOMO: Represents the region from which an electron is most likely to be donated. Its energy level is related to the ionization potential and indicates susceptibility to electrophilic attack.

LUMO: Represents the region where an electron is most likely to be accepted. Its energy level is related to the electron affinity and indicates susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps would also be generated. An MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For alpha,4-dichloroanisole, this would reveal the reactive sites, such as the electronegative oxygen and chlorine atoms.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and interactions of molecules in various environments.

Ligand-Receptor Binding Simulations (if applicable)

If this compound were being investigated as a potential ligand for a biological receptor (such as an enzyme or protein), MD simulations would be essential. These simulations would model the binding process, helping to:

Predict the preferred binding pose of the ligand within the receptor's active site.

Calculate the binding free energy, which indicates the strength of the interaction.

Identify key amino acid residues involved in the binding.

This information is critical in fields like drug discovery for understanding the mechanism of action and for designing more potent molecules.

Solvation Effects and Environmental Behavior Modeling

MD simulations can model how a solute molecule like this compound behaves in different solvents (e.g., water, organic solvents). This is crucial for predicting its solubility, distribution, and transport in various environments. By simulating the interactions between the solute and solvent molecules, researchers can understand how solvation affects the molecule's conformation and reactivity. For a compound like this compound, understanding its behavior in aqueous and non-polar environments would be key to assessing its environmental fate and potential bioavailability.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathway a reaction will follow.

For this compound, theoretical studies could investigate reactions such as nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the benzene (B151609) ring. These studies would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. This is directly related to the reaction rate.

Mapping the Reaction Coordinate: Plotting the energy of the system as it progresses from reactants to products, providing a detailed energy profile of the reaction.

This analysis helps in understanding the factors that control the reaction's speed and outcome, and can be used to predict the products of unknown reactions or to design more efficient synthetic routes.

Transition State Analysis for Degradation Pathways

The degradation of chlorinated aromatic compounds in the environment can occur through various mechanisms, including microbial degradation and advanced oxidation processes. Transition state analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. By characterizing the transition state, chemists can understand the feasibility and rate of a particular reaction pathway.

For this compound, degradation would likely proceed through pathways common to other chlorinated aromatics, such as hydroxylation, dechlorination, and demethylation. For instance, in the degradation of 2,4-dichlorophenol (B122985), a related compound, sequential dechlorination and hydroxylation steps have been postulated. nih.govresearchgate.net Computational studies on such pathways for this compound would involve:

Mapping Reaction Coordinates: Identifying the geometric changes that occur as the reactant transforms into the product.

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculations: Confirming the identified structure as a true transition state by the presence of a single imaginary frequency.

These analyses would provide crucial insights into the most likely degradation products and the intermediates formed.

Energetic Contributions to Transformation Processes

Understanding the energetic contributions to the transformation of this compound is essential for predicting its persistence and the spontaneity of its degradation reactions. Key energetic parameters that would be calculated include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined from the energy difference between the reactants and the transition state.

Enthalpy of Reaction (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic or endothermic.

For example, the reaction of hydroxyl radicals with organic compounds is a key degradation pathway in the atmosphere and in water treatment processes. copernicus.orgwikipedia.orgharvard.eduusgs.gov The energetics of the reaction of hydroxyl radicals with this compound could be computationally modeled to determine its atmospheric lifetime and the feasibility of its degradation through advanced oxidation processes.

QSAR and Cheminformatics Approaches for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful in silico tools used to predict the biological activity and toxicity of chemicals based on their molecular structure. These methods are particularly useful for screening large numbers of compounds and for prioritizing them for further experimental testing.

Predictive Modeling of Antimicrobial Efficacy

QSAR models can be developed to predict the antimicrobial efficacy of compounds like this compound. These models are built by establishing a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined antimicrobial activity.

For halogenated aromatic compounds, QSAR studies have shown that properties such as lipophilicity (logP), electronic parameters, and molecular size are often correlated with their biological activity. nih.govnih.gov A predictive QSAR model for the antimicrobial efficacy of this compound and related compounds would involve:

Data Collection: Gathering a dataset of structurally diverse halogenated anisoles and phenols with their measured antimicrobial activities.

Descriptor Calculation: Computing a wide range of molecular descriptors that quantify various aspects of the molecular structure.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such a model could then be used to predict the antimicrobial potential of this compound.

Table 1: Key Molecular Descriptors in Antimicrobial QSAR Models for Aromatic Compounds

| Descriptor | Description | Potential Influence on Antimicrobial Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Higher lipophilicity can enhance membrane permeability. |

| Dipole Moment | Measure of molecular polarity | Can influence interactions with polar biological targets. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Molecular Volume | The volume occupied by the molecule | Can affect how the molecule fits into the active site of a target enzyme or receptor. |

Virtual Screening for Bioactive Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. frontiersin.orgnih.govresearchgate.netbiosolveit.de This approach can be used to discover novel bioactive analogues of this compound.

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active molecule (like a potent antimicrobial agent with a similar structure to this compound) to find other molecules in a database with similar properties.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target (e.g., an essential bacterial enzyme) is known, SBVS can be used to dock a library of compounds into the active site of the target and predict their binding affinity.

A virtual screening campaign to find bioactive analogues of this compound could lead to the identification of new compounds with potentially enhanced antimicrobial properties and more favorable toxicological profiles.

Q & A

Q. What are the established synthetic routes for alpha,4-Dichloroanisole, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing substituted hydrazides with dichlorophenoxy derivatives in polar aprotic solvents (e.g., DMSO) under reduced pressure for 18 hours yields intermediates, followed by crystallization in water-ethanol mixtures to isolate the product . Optimizing reaction time, solvent choice (e.g., absolute ethanol for benzaldehyde condensations), and acid catalysis (e.g., glacial acetic acid) can improve yields from 65% to >80% .

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of:

- Melting point analysis (e.g., reported m.p. 141–143°C for related dichloroanisole derivatives) .

- Chromatography (HPLC or GC-MS) to resolve impurities.

- Spectroscopic methods :

- ¹H/¹³C NMR for functional group identification (e.g., methoxy and chloro substituents).

- FT-IR to confirm ether (C-O-C) and aryl chloride bonds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in sealed, cool, dry containers to prevent degradation .

- Personal protective equipment (PPE) : Gloves and lab coats to minimize dermal exposure .

Advanced Research Questions

Q. How can contradictions in experimental data for this compound’s reactivity be systematically resolved?

Apply iterative qualitative analysis :

- Compare results across multiple methodologies (e.g., kinetic studies vs. computational simulations).

- Use Krippendorff’s Alpha (α ≥ 0.80) to assess inter-rater reliability in spectral interpretation or chromatographic peak integration .

- Validate findings against reference standards from authoritative databases (e.g., NIST Chemistry WebBook for spectral data) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

- ANOVA or mixed-effects models to compare toxicity across concentrations.

- Factor analysis to identify confounding variables (e.g., solvent polarity in bioassays) .

- Report confidence intervals (CI) and standard deviations for reproducibility .

Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental fate?

- Combine analytical chemistry (e.g., LC-MS/MS for trace detection) with environmental modeling (e.g., fugacity models for persistence prediction).

- Use peer-reviewed repositories (e.g., Web of Science) to triangulate data on biodegradation pathways and metabolite identification .

Methodological Guidance

What criteria define a rigorous research question for this compound studies?

Apply the FINER framework :

- Feasible : Ensure access to analytical tools (e.g., NIST-certified reference materials) .

- Novel : Address gaps in literature (e.g., catalytic degradation mechanisms).

- Ethical : Adhere to waste disposal regulations for chlorinated compounds .

- Relevant : Link findings to broader applications (e.g., pollutant remediation) .

Q. How should researchers design experiments to minimize bias in this compound bioactivity assays?

- Blinded testing : Separate compound preparation and bioassay teams.

- Positive/negative controls : Use known bioactive analogs (e.g., 3-Bromo-4-chloroanisole) and solvent blanks .

- Replication : Perform triplicate trials with independent sample batches .

Data Management and Reporting

Q. What are best practices for documenting and sharing this compound research data?

Q. How can conflicting interpretations of this compound’s spectroscopic data be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.